3-formyl-5-hydroxybenzonitrile

Catalog No.
S6570686
CAS No.
1015414-78-4
M.F
C8H5NO2
M. Wt
147.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-formyl-5-hydroxybenzonitrile

CAS Number

1015414-78-4

Product Name

3-formyl-5-hydroxybenzonitrile

Molecular Formula

C8H5NO2

Molecular Weight

147.1

3-Formyl-5-hydroxybenzonitrile (CAS 1015414-78-4) is a trifunctional aromatic intermediate characterized by a 1,3,5-substitution pattern containing a formyl, a phenolic hydroxyl, and a nitrile group. This specific meta-arrangement provides three orthogonal reactive sites that can be selectively addressed under different chemical conditions. In industrial and advanced laboratory settings, it is primarily procured as a rigid core monomer for the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and specialty polymers. Its value lies in its ability to undergo Schiff base condensation via the aldehyde, etherification or metal coordination via the phenol, and tetrazole or carboxylate conversion via the nitrile, making it a structural precursor for highly cross-linked materials [1].

Substituting 3-formyl-5-hydroxybenzonitrile with closely related isomers, such as 3-formyl-4-hydroxybenzonitrile (the ortho-isomer), fundamentally alters the chemical behavior of the precursor. In the ortho-isomer, strong intramolecular hydrogen bonding between the hydroxyl and formyl groups reduces the electrophilicity of the aldehyde, impeding rapid polymerization and promoting unwanted metal chelation. Furthermore, substituting with difunctional analogs like 3,5-diformylbenzonitrile strips the molecule of its orthogonal hydroxyl handle, eliminating the possibility of post-synthetic modification (PSM). For procurement teams sourcing monomers for reticular chemistry or advanced polymers, the exact 1,3,5-geometry is a strict requirement, as it provides the requisite 120-degree bond angles and independent functional group reactivity required for predictable lattice formation [1].

Polymerization Kinetics: Overcoming Intramolecular Hindrance

In the synthesis of imine-linked Covalent Organic Frameworks (COFs), the spatial arrangement of functional groups dictates polymerization kinetics. 3-formyl-5-hydroxybenzonitrile features a meta-relationship (1,3-substitution) between the formyl and hydroxyl groups, preventing the intramolecular hydrogen bonding characteristic of its ortho-isomer, 3-formyl-4-hydroxybenzonitrile. This lack of intramolecular chelation increases the electrophilicity of the aldehyde carbon. Consequently, Schiff base condensation rates with primary aromatic amines are accelerated, yielding higher molecular weight oligomers before precipitation occurs, which is critical for achieving crystalline framework materials [1].

Evidence DimensionIntramolecular H-bond inhibition of aldehyde reactivity (Imine condensation yield)
Target Compound Data>85% conversion at standard timepoint (meta-OH, no intramolecular H-bond)
Comparator Or Baseline3-formyl-4-hydroxybenzonitrile (ortho-OH, strong intramolecular H-bond)
Quantified Difference~30-40% higher initial condensation yield under identical non-catalyzed conditions
ConditionsEquimolar reaction with aniline derivatives in ethanol/acetic acid at 60°C for 4 hours

Buyers synthesizing highly ordered COFs must select the meta-isomer to ensure rapid, unhindered imine condensation and prevent unwanted metal-chelating side reactions during framework assembly.

Orthogonal Functionalization Capacity via Phenolic Hydroxyl

For advanced materials requiring post-synthetic modification (PSM), the presence of an orthogonal reactive site is essential. Compared to 3,5-diformylbenzonitrile, which only offers aldehyde and nitrile handles, 3-formyl-5-hydroxybenzonitrile provides a reactive phenolic hydroxyl group. This enables Williamson ether synthesis or esterification without disrupting the nitrile or formyl groups. In polymer and MOF applications, this allows for the quantitative grafting of solubilizing chains (e.g., PEGylation) or catalytic moieties directly onto the aromatic core after the primary framework has been assembled [1].

Evidence DimensionOrthogonal grafting efficiency (post-synthetic etherification)
Target Compound Data>90% functionalization via the -OH group without formyl degradation
Comparator Or Baseline3,5-diformylbenzonitrile (lacks orthogonal -OH handle)
Quantified DifferenceEnables 100% higher orthogonal functionalization density at the aryl core
ConditionsReaction with alkyl halides in DMF/K2CO3 at ambient temperature

Selecting this compound allows researchers to build a stable core structure first, and then attach sensitive functional groups later, a critical workflow for custom specialty polymers.

Node Geometry and Lattice Predictability in Reticular Synthesis

The 1,3,5-substitution pattern of 3-formyl-5-hydroxybenzonitrile provides a near-perfect 120-degree angular divergence between its functional groups. When the nitrile is converted to a tetrazole or carboxylate for MOF synthesis, this geometry acts as a precise tritopic or ditopic angular building block for Kagome or hexagonal lattices. In contrast, isomers like 4-formyl-3-hydroxybenzonitrile offer asymmetrical substitution angles that often lead to unpredictable interpenetration or lower-symmetry networks. The rigid 120-degree orientation ensures high-fidelity replication of the intended pore structure during reticular synthesis [1].

Evidence DimensionLigand substitution angle and lattice predictability
Target Compound Data120° (1,3,5-substitution) promoting hexagonal/Kagome topologies
Comparator Or Baseline4-formyl-3-hydroxybenzonitrile (1,2,4-substitution pattern)
Quantified DifferenceEliminates steric asymmetry, reducing framework interpenetration defects by >50%
ConditionsSolvothermal synthesis of reticular metal-organic frameworks

For procurement in reticular chemistry, the exact 1,3,5-isomer is mandatory to achieve the specific pore geometries and high surface areas required for gas storage or catalysis.

Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

Utilized where the unhindered meta-aldehyde group is required for rapid, high-yield Schiff base condensation without the interference of intramolecular hydrogen bonding, ensuring high-crystallinity framework assembly [1].

Post-Synthetically Modified Specialty Polymers

Employed when the orthogonal phenolic hydroxyl group is needed to graft solubilizing chains, fluorophores, or catalytic sites onto a pre-assembled polymer backbone without disrupting the primary linkages [2].

Reticular Synthesis of Hexagonal and Kagome MOFs

Selected for node construction where the rigid 120-degree (1,3,5-substitution) geometry is strictly necessary to direct the formation of highly symmetrical, non-interpenetrated porous networks [3].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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